molecular formula C21H18N4O3 B2546671 N-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)-3,4-dimethoxybenzamide CAS No. 847387-56-8

N-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)-3,4-dimethoxybenzamide

Cat. No. B2546671
CAS RN: 847387-56-8
M. Wt: 374.4
InChI Key: QEOLNOYQODOVAC-UHFFFAOYSA-N
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Description

“N-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)-3,4-dimethoxybenzamide” is a complex organic compound. It belongs to the class of organic compounds known as benzenesulfonamides . These compounds are characterized by a sulfonamide group that is S-linked to a benzene ring .


Synthesis Analysis

The synthesis of such compounds often involves chemosynthetic methodologies such as multicomponent reactions, condensation reactions, intramolecular cyclizations, and tandem reactions . For instance, N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines were synthesized respectively from α-bromoketones and 2-aminopyridine under different reaction conditions .


Molecular Structure Analysis

The molecular structure of these compounds can be analyzed using various spectroscopic techniques. For instance, 1H NMR, 13C NMR, mass, and Fourier transform infrared (FT-IR) spectroscopy can be used for detailed spectral characterizations .


Chemical Reactions Analysis

The chemical reactions involving these compounds often involve carbon–hydrogen, carbon–carbon, and carbon–nitrogen bond formations . For example, N-(pyridin-2-yl)amides were formed in toluene via C–C bond cleavage promoted by I2 and TBHP .


Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds can be analyzed using various techniques. For instance, the melting point, yield, and chemical shifts can be determined .

Safety and Hazards

The safety and hazards associated with these compounds can vary. For instance, some compounds may have hazard classifications such as Aquatic Acute 1, Eye Irrit. 2, and Skin Irrit. 2 .

Future Directions

Imidazo[1,2-a]pyrimidines have been receiving significant attention in the synthetic chemistry community due to their wide range of applications in medicinal chemistry . Therefore, developing convenient synthetic methods for these compounds is very meaningful . This could lead to the development of new chemosynthetic strategies and drug development .

properties

IUPAC Name

N-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)-3,4-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N4O3/c1-27-18-8-7-15(12-19(18)28-2)20(26)23-16-6-3-5-14(11-16)17-13-25-10-4-9-22-21(25)24-17/h3-13H,1-2H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEOLNOYQODOVAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NC2=CC=CC(=C2)C3=CN4C=CC=NC4=N3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)-3,4-dimethoxybenzamide

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